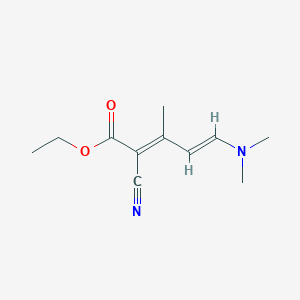

(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester

Overview

Description

Molecular and Crystal Structure Analysis

The molecular and crystal structure of 2-cyano-(2E)-pentadien-2,4-oic acid and its ethyl ester has been studied using X-ray crystallography. The findings indicate that in the crystalline phase, these molecules form stacks by translating along the shortest crystallographic axis. The intermolecular interactions that contribute to the formation of these stacks were examined using Bader topological theory. This analysis provides insight into the molecular arrangement and potential for topochemical reactions within the crystal structure .

Synthesis Analysis

The synthesis of related compounds has been explored, particularly the acylative C(3)–C(4)-bond cleavage of ethyl 4,5-disubstituted 2-(trimethylsilylmethyl)penta-2,4-dienoate. This reaction occurs under Ritter conditions, which involve treatment with trifluoromethanesulfonic acid in nitriles. The result is the formation of ethyl 2-(2-oxoalkyl)acrylate. Additionally, a self-cyclization reaction can occur, leading to the creation of a 5,5-disubstituted 3-methylenetetrahydrofuran-2-one, especially when the reaction is carried out in bulky nitriles. Interestingly, when the corresponding dienoic acid is treated in acetonitrile, only the self-cyclization process takes place. These findings are crucial for understanding the chemical behavior and potential synthetic applications of these compounds .

Chemical Reactions Analysis

The chemical behavior under Ritter conditions reveals a fascinating aspect of these compounds. The acylative cleavage and self-cyclization reactions are influenced by the choice of solvent and the structure of the starting material. The ability to selectively induce either cleavage or cyclization provides valuable insight into the reactivity and functional group compatibility of these compounds. This knowledge is essential for designing synthetic pathways and understanding the underlying reaction mechanisms .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of "(2E,4E)-2-Cyano-5-dimethylamino-3-methyl-penta-2,4-dienoic acid ethyl ester," the studies on closely related compounds suggest that the physical properties such as solubility, melting point, and crystalline structure can be inferred from the molecular and crystal structure analysis. The chemical properties, including reactivity and stability, can be deduced from the synthesis and chemical reactions analysis. These properties are critical for practical applications and further chemical modifications of the compound .

Scientific Research Applications

Alkoxycarbonylation of Unsaturated Phytogenic Substrates

Alkoxycarbonylation, a process relevant to the synthesis of ester products, including potentially those similar to the compound , has been highlighted for its role in creating ester products from unsaturated phytogenic substrates. This process involves the use of palladium catalysts and is crucial for obtaining ester products that can serve various industrial and pharmaceutical purposes, including the production of polymers (Sevostyanova & Batashev, 2023).

Xylan Derivatives and Application Potential

The chemical modification of xylan into biopolymer ethers and esters showcases the innovative approaches in modifying natural polymers for specific applications. This research area explores the creation of new materials with tailored properties for drug delivery and other applications (Petzold-Welcke et al., 2014).

Fatty Acid Conjugates of Xenobiotics

The formation and toxicity of fatty acid conjugates of xenobiotics, including esters, are significant in understanding the metabolic and toxicological profiles of various compounds. This research area explores how these conjugates can affect human health and the environment, underscoring the importance of studying such chemical reactions and their outcomes (Ansari et al., 1995).

Bioethanol for Biodiesel Production

Using bioethanol, which could be related to the chemical processes involving esters, in biodiesel production represents a sustainable approach to fuel generation. This research emphasizes the importance of exploring alternative feedstocks and improving the economic and environmental efficiency of biodiesel production processes (Brunschwig et al., 2012).

Chemistry of Heterocycles from Dicyanomethylene Compounds

The chemistry of dicyanomethylene compounds, closely related to the synthesis of various heterocyclic compounds, offers insight into the synthesis of complex molecules. This area of research highlights the versatility of such compounds as building blocks for creating a wide range of chemicals, potentially including the requested ester compound (Gomaa & Ali, 2020).

properties

IUPAC Name |

ethyl (2E,4E)-2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-11(14)10(8-12)9(2)6-7-13(3)4/h6-7H,5H2,1-4H3/b7-6+,10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGOQCNJUUVNIU-AVQMFFATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C=CN(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C=C/N(C)C)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B3033807.png)

![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)